(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
Description
(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a benzamide derivative featuring a naphtho[1,2-d]thiazole core substituted with a methyl group at the 1-position and an ethoxybenzamide moiety at the 4-position. This compound is synthesized via amide coupling reactions, likely involving carbodiimide-based reagents, as seen in analogous benzamide derivatives .
Properties
IUPAC Name |
4-ethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-3-25-16-11-8-15(9-12-16)20(24)22-21-23(2)19-17-7-5-4-6-14(17)10-13-18(19)26-21/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRJZZMWHIKAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of targets, including enzymes like cyclooxygenase (cox) and various cellular receptors.
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory effects. These effects are often achieved through interactions with cellular targets, leading to changes in cellular processes.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the COX enzymes, which play a key role in the inflammatory response.
Pharmacokinetics
The molecular weight of the compound is 199272, which is within the range generally considered favorable for oral bioavailability.
Biological Activity
The compound (E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a member of the thiazole-containing benzamide derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H19N3O2S
- Molecular Weight : 337.3930 g/mol
Structural Characteristics
The compound features:
- An ethoxy group at the para position of the benzamide moiety.
- A naphtho[1,2-d]thiazole ring system that contributes to its biological activity.
Antimicrobial Activity
Research has indicated that thiazole-based compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar thiazole derivatives showed potent activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
Case Study: In Vitro Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 10 µM
This indicates a relatively low concentration is required for effective inhibition of cancer cell growth.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This property could be beneficial in treating conditions like hyperpigmentation.
The inhibition of tyrosinase is believed to occur through competitive binding at the active site of the enzyme, preventing substrate conversion and melanin production.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₂H₁₉N₂O₂S | ~380 | Ethoxy, methyl, naphthothiazole |
| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | C₁₀H₆Cl₂N₂OS | 273.14 | Dichloro, thiazol-2-yl |
| 1-Ethyl-naphtho[1,2-d]thiazolium perchlorate | C₄₇H₄₀N₃S₂·ClO₄ | 810.42 | Ethyl, perchlorate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
